molecular formula C10H21NO2 B14621079 4-Hydroxydecanamide CAS No. 57753-53-4

4-Hydroxydecanamide

Cat. No.: B14621079
CAS No.: 57753-53-4
M. Wt: 187.28 g/mol
InChI Key: LUUUMFGMSWWSPD-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-Hydroxydecanamide is an organic compound with the molecular formula C10H21NO2 It belongs to the class of hydroxylated amides and is characterized by the presence of a hydroxyl group (-OH) attached to the decanamide structure

Preparation Methods

Synthetic Routes and Reaction Conditions

4-Hydroxydecanamide can be synthesized through several methods. One common approach involves the reaction of decanoic acid with hydroxylamine under controlled conditions to form the hydroxamic acid, which is then converted to this compound through further reactions . Another method includes the use of lipase-catalyzed transesterification of racemic N-benzyl-4-hydroxyalkanamides with vinyl acetate, followed by separation and purification .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of catalysts, controlled temperature, and pressure conditions to facilitate the reaction and minimize by-products.

Chemical Reactions Analysis

Types of Reactions

4-Hydroxydecanamide undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The amide group can be reduced to form amines.

    Substitution: The hydroxyl group can participate in substitution reactions to form ethers or esters.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.

    Substitution: Reagents like alkyl halides or acyl chlorides are used in the presence of a base.

Major Products Formed

    Oxidation: Formation of decanoic acid derivatives.

    Reduction: Formation of decylamine.

    Substitution: Formation of alkyl or acyl derivatives of this compound.

Scientific Research Applications

4-Hydroxydecanamide has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of other organic compounds.

    Biology: Studied for its potential biological activity and interactions with enzymes.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials .

Mechanism of Action

The mechanism of action of 4-Hydroxydecanamide involves its interaction with specific molecular targets and pathways. The hydroxyl group can form hydrogen bonds with biological molecules, influencing their structure and function. The amide group can interact with enzymes, potentially inhibiting or modulating their activity. These interactions can lead to various biological effects, depending on the specific context and application .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

4-Hydroxydecanamide is unique due to the presence of both the hydroxyl and amide groups, which confer distinct chemical reactivity and potential biological activity. This combination of functional groups makes it a versatile compound for various applications in research and industry.

Properties

CAS No.

57753-53-4

Molecular Formula

C10H21NO2

Molecular Weight

187.28 g/mol

IUPAC Name

4-hydroxydecanamide

InChI

InChI=1S/C10H21NO2/c1-2-3-4-5-6-9(12)7-8-10(11)13/h9,12H,2-8H2,1H3,(H2,11,13)

InChI Key

LUUUMFGMSWWSPD-UHFFFAOYSA-N

Canonical SMILES

CCCCCCC(CCC(=O)N)O

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.